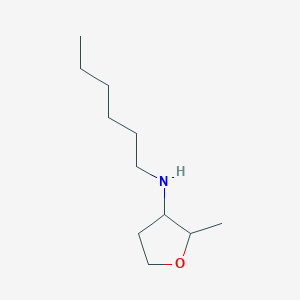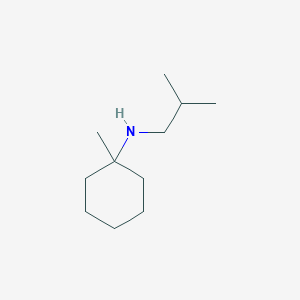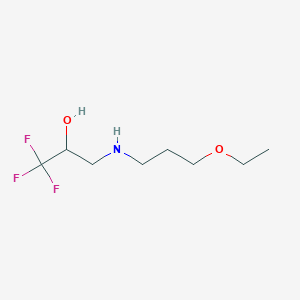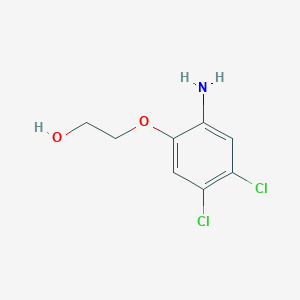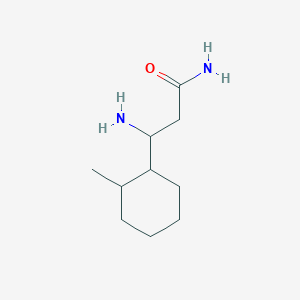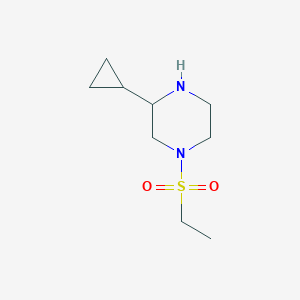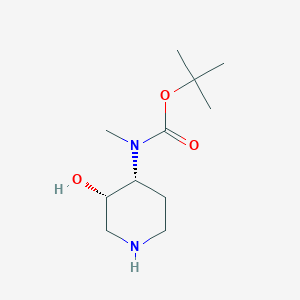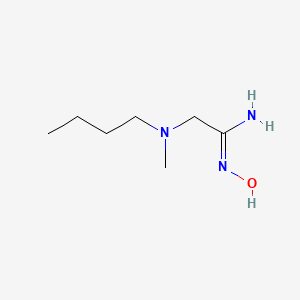
2-(Butyl(methyl)amino)-N-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butyl(methyl)amino)-N-hydroxyacetimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a butyl group, a methyl group, and an amino group attached to an acetimidamide backbone, with an additional hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl(methyl)amino)-N-hydroxyacetimidamide typically involves the reaction of butylamine and methylamine with acetimidamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced reactors and automation systems helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Butyl(methyl)amino)-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and hydroxylated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Butyl(methyl)amino)-N-hydroxyacetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butyl(methyl)amino)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butyl(methyl)amino)-N-hydroxyacetamide
- 2-(Butyl(methyl)amino)-N-hydroxypropionamide
- 2-(Butyl(methyl)amino)-N-hydroxybutyramide
Uniqueness
2-(Butyl(methyl)amino)-N-hydroxyacetimidamide stands out due to its specific structural configuration, which imparts unique reactivity and biological activity. Its combination of functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various research domains.
Properties
Molecular Formula |
C7H17N3O |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-[butyl(methyl)amino]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H17N3O/c1-3-4-5-10(2)6-7(8)9-11/h11H,3-6H2,1-2H3,(H2,8,9) |
InChI Key |
JKFNBPHAICKTIL-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN(C)C/C(=N/O)/N |
Canonical SMILES |
CCCCN(C)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


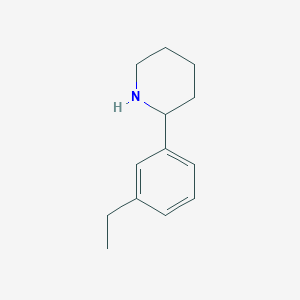
![2,7-Diethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13322176.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13322182.png)
